![molecular formula C8H7N3O B037902 1H-Benzo[d]imidazole-6-carboxamide CAS No. 116568-17-3](/img/structure/B37902.png)
1H-Benzo[d]imidazole-6-carboxamide
Overview
Description
1H-Benzo[d]imidazole-6-carboxamide (CAS: 116568-17-3) is a heterocyclic compound with the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol . It belongs to the imidazole and pyrazole derivative class, characterized by a fused benzene-imidazole core and a carboxamide substituent at the 6-position. This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of anticancer agents and kinase inhibitors. For instance, derivatives of this compound have demonstrated potent anticancer activity through selective kinase inhibition and DNA-binding interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole 5-carboxamide typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate, followed by cyclization to form the benzimidazole ring . Another method involves the reaction of o-phenylenediamine with aromatic or aliphatic aldehydes in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of benzimidazole 5-carboxamide often employs high-yielding, cost-effective methods. One such method includes the use of carbondisulphide in an alkaline alcoholic solution to facilitate the cyclization process . Additionally, the use of cyanogen bromide in acetonitrile solution has been reported to yield high purity benzimidazole derivatives .
Chemical Reactions Analysis
Microwave-Assisted Cyclization
Microwave irradiation accelerates benzimidazole ring formation from 1,2-arylenediamines and formamide derivatives.
Protocol Comparison :
Method | Conventional Heating | Microwave Irradiation |
---|---|---|
Reaction Time | 1 hour | 2–40 minutes |
Temperature | 100°C | 150°C |
Catalyst | 70% HCl | 70% HCl |
Yield | 60–75% | 70–90% |
Microwave methods reduced side products and improved purity (confirmed by elemental analysis) .
Acid-Catalyzed Condensation
Unexpected derivatives form under acidic conditions. For example, refluxing with HSO in ethanol yields 6-(1H-benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one (4d ):
Reaction Pathway :
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Condensation of 1,2-phenylenediamine with 2-benzoylcyclohexanone.
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Acid-catalyzed cyclization and dehydration.
Key Observations :
Functionalization at the Carboxamide Group
The carboxamide moiety undergoes:
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Hydrolysis : Under strong acidic/basic conditions to regenerate carboxylic acid.
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N-Alkylation : Reacts with alkyl halides in the presence of NaH (yields ~50–65%) .
Example :
Electrophilic Substitution on the Benzimidazole Core
The electron-rich imidazole ring participates in:
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Nitration : HNO/HSO introduces nitro groups at C-4/C-7 positions.
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Sulfonation : SO/HSO yields sulfonic acid derivatives (applications in dye chemistry) .
Biological Activity Correlations
Derivatives with electron-withdrawing groups (e.g., NO, CF) on the carboxamide exhibit enhanced cytotoxicity (IC = 1.2–4.7 μM against MCF-7 cells) .
Scientific Research Applications
Benzimidazole 5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound has shown potential as an antimalarial, anticancer, and anti-inflammatory agent
Industry: It is used in the development of new materials and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of benzimidazole 5-carboxamide involves its interaction with specific molecular targets. It binds to the minor groove of DNA, recognizing specific base sequences and inhibiting DNA replication and transcription . Additionally, it can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues
Structural analogues of 1H-Benzo[d]imidazole-6-carboxamide are distinguished by substituents at the 2-position, benzene ring modifications, and functional group variations. Key derivatives include:
Key Observations :
- Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility and bioavailability .
- Bulky substituents like isoquinolin-6-yl (CDD-1115) improve kinase selectivity .
- Halogenation (6h) increases binding affinity to kinase targets .
Physicochemical Properties
Melting points and molecular weights vary significantly with structural modifications:
Spectroscopic Data
13C NMR and HRMS data highlight electronic environments and structural confirmation:
- 9d (C₁₆H₁₅N₂O₃) : 13C NMR peaks at δ 149.45–193.1 ppm (carbonyl and aromatic carbons) .
- 11O : 13C NMR shows δ 165.8 ppm (amide carbonyl), confirming carboxamide integrity .
- CDD-1115 : HRMS (ESI) m/z 436.1764 (observed), matching calculated 436.1774 .
Anticancer and Kinase Inhibition
- 9d and 9e : Demonstrated cytotoxicity against cancer cell lines via DNA intercalation .
- 6h and 6i : IC₅₀ values < 10 nM for multiple kinases (e.g., EGFR, VEGFR2), outperforming standard drugs .
- CDD-1115 : BMPR2-selective inhibition with >100-fold selectivity over other kinases .
DNA-Binding Agents
- 11O and 13O: Strong DNA-binding affinity due to planar morpholinophenyl and fluorophenyl groups .
Biological Activity
1H-Benzo[d]imidazole-6-carboxamide (BBZ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The benzimidazole core structure is pivotal for the biological activity of BBZ derivatives. The presence of various substituents can significantly influence their pharmacological properties. Recent studies have synthesized a series of BBZ derivatives with modifications at the 6-carboxamide position, leading to enhanced biological activities.
BBZ compounds exhibit anticancer activity through several mechanisms:
- Inhibition of Topoisomerases : BBZ derivatives have been identified as inhibitors of human topoisomerase I (Hu Topo I), which is crucial for DNA replication and transcription. Compounds such as 12b demonstrated a 50% inhibition concentration (IC50) of 16 μM against Hu Topo I, comparable to established drugs like camptothecin .
- Cell Cycle Arrest : Flow cytometry studies revealed that certain BBZ derivatives induce G2/M phase arrest in cancer cells, indicating a disruption in the cell cycle that hampers cancer cell proliferation .
- Apoptosis Induction : The compounds also trigger apoptotic pathways, contributing to their anticancer efficacy .
Cytotoxicity Studies
A detailed structure-activity relationship (SAR) analysis has been conducted to evaluate the cytotoxic effects of various BBZ derivatives against different cancer cell lines. The following table summarizes key findings from recent studies:
Compound | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
11a | A549 | 0.16 | Topoisomerase inhibition |
12a | SW480 | 3.6 | G2/M phase arrest |
12b | MDA-MB-436 | 2.5 | Apoptosis induction |
5o | A549 | 11.75 | Cell cycle arrest (S phase) |
These results indicate that modifications to the benzimidazole core can lead to significant variations in cytotoxicity and mechanism of action.
Broader Biological Activities
Beyond anticancer properties, BBZ derivatives exhibit a range of biological activities:
- Antibacterial and Antifungal Activities : Some studies have reported that BBZ compounds possess antibacterial properties by selectively inhibiting bacterial topoisomerases . This selectivity can be leveraged to develop new antibacterial agents.
- Anti-inflammatory and Antioxidant Effects : BBZ derivatives have also shown promise in reducing inflammation and oxidative stress, which are critical factors in various diseases, including cancer .
- Potential for Drug Development : The structural versatility of BBZ allows for the design of novel drugs targeting multiple pathways involved in cancer progression and other diseases .
Case Studies
- Novel BBZ Derivatives : A recent study synthesized a series of 2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole-6-carboxamides and evaluated their anticancer activity against A549 and SW480 cell lines. The most potent derivative (5o) exhibited significant cytotoxicity with an IC50 value of 11.75 μg/mL .
- PARP Inhibition : Another study explored the potential of BBZ derivatives as PARP inhibitors in BRCA-mutant cancer models. Compounds showed promising results with IC50 values comparable to existing PARP inhibitors like Olaparib .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-Benzo[d]imidazole-6-carboxamide derivatives, and how are intermediates characterized?
- Answer: A widely used method involves condensation of o-phenylenediamine derivatives with carbonyl sources (e.g., aldehydes or ketones) under acidic conditions. For example, hydrazine carboxamide derivatives can be synthesized via sequential reactions with hydrazine hydrate, sodium cyanate, and aromatic aldehydes. Intermediates are characterized using IR (to identify S-H and N-H stretches), -/-NMR (to confirm aromatic protons and carbons), and HRMS (to validate molecular formulas) . Multi-step protocols often include purification via column chromatography and recrystallization .
Q. How are spectroscopic techniques applied to confirm the structure of this compound analogs?
- Answer: Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretches at ~1650 cm) .
- NMR : -NMR detects aromatic protons (δ 7.0–8.5 ppm) and substituent environments (e.g., methyl groups at δ 2.5–3.0 ppm). -NMR confirms carboxamide carbonyls (δ ~165–170 ppm) and aromatic carbons .
- HRMS : Validates molecular ion peaks (e.g., [M+H]) with mass accuracy ≤5 ppm .
Q. What biological assays are typically used to evaluate the activity of this compound derivatives?
- Answer: Common assays include:
- Enzyme inhibition studies : IC determination via kinetic assays (e.g., H/K-ATPase inhibition for acid blockers like Tegoprazan) .
- Cytotoxicity assays : MTT or SRB assays against cancer cell lines (e.g., EGFR inhibition studies using 2-phenyl derivatives) .
- Hypoxia models : In vitro antihypoxic activity evaluation using cell lines under low-oxygen conditions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of potent this compound inhibitors?
- Answer: SAR studies focus on:
- Substituent position : Electron-withdrawing groups (e.g., Cl, F) at the benzimidazole 2-position enhance H/K-ATPase inhibition .
- Carboxamide modifications : Bulky aromatic substituents (e.g., isoquinolin-6-yl) improve selectivity for kinases like BMPR2 .
- Hybrid molecules : Conjugation with pharmacophores like donepezil fragments enhances multitarget activity (e.g., cholinesterase and Aβ aggregation inhibition) .
Q. What experimental strategies resolve contradictions in biological activity data for structurally similar analogs?
- Answer: Contradictions may arise from assay variability or off-target effects. Strategies include:
- Dose-response validation : Re-test IC values across multiple replicates .
- Selectivity profiling : Screen against related enzymes (e.g., Na/K-ATPase to confirm H/K-ATPase specificity) .
- Molecular docking : Compare binding modes in target vs. non-target proteins (e.g., EGFR vs. HER2) .
Q. How are computational methods integrated into the optimization of this compound derivatives?
- Answer: Computational workflows include:
- Docking simulations : Predict binding interactions with targets (e.g., ACSS2 for anticancer analogs) .
- ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., BBB permeability for CNS-targeted derivatives) .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps for fluorescence in oxazolo-phenoxazine hybrids) .
Q. What strategies improve the yield and scalability of this compound synthesis?
- Answer: Key approaches:
- Catalyst optimization : Copper-mediated coupling reduces side reactions in multi-component syntheses .
- Solvent selection : Anhydrous DMA improves amide coupling efficiency .
- Microwave-assisted synthesis : Accelerates cyclization steps (e.g., benzimidazole ring formation) .
Q. Methodological Notes
- Data Validation : Always cross-reference spectral data with synthetic intermediates to confirm purity .
- Assay Reproducibility : Include positive controls (e.g., omeprazole for H/K-ATPase assays) .
- Synthetic Troubleshooting : Impurities in carboxamide formation often arise from incomplete acid chloride activation; use excess coupling agents like EDC/HOBt .
Properties
IUPAC Name |
3H-benzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)5-1-2-6-7(3-5)11-4-10-6/h1-4H,(H2,9,12)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLQDVXHDNFXIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572624 | |
Record name | 1H-Benzimidazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116568-17-3 | |
Record name | 1H-Benzimidazole-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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